molecular formula C11H12O4 B8484786 methyl 7-hydroxy-3,4-dihydro-2H-chromene-4-carboxylate

methyl 7-hydroxy-3,4-dihydro-2H-chromene-4-carboxylate

Cat. No.: B8484786
M. Wt: 208.21 g/mol
InChI Key: FDBKBKWFASQENS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 7-hydroxy-3,4-dihydro-2H-chromene-4-carboxylate is a useful research compound. Its molecular formula is C11H12O4 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

methyl 7-hydroxy-3,4-dihydro-2H-chromene-4-carboxylate

InChI

InChI=1S/C11H12O4/c1-14-11(13)9-4-5-15-10-6-7(12)2-3-8(9)10/h2-3,6,9,12H,4-5H2,1H3

InChI Key

FDBKBKWFASQENS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCOC2=C1C=CC(=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 7-methoxy-3,4-dihydro-2H-chromene-4-carboxylic acid (0.71 g, 3.41 mmol) was added HBr (0.276 g, 3.41 mmol) and the reaction was heated at 130° C. for 3 hours. The reaction was cooled and concentrated, and the residue was loaded onto a silica gel samplet. The product was eluted using a gradient of 0.5% MeOH/CH2Cl2 containing 0.5% acetic acid to 10% acetic acid/CH2Cl2 containing 0.5% acetic acid. The isolated product was dissolved in MeOH (5 mL) and concentrated sulfuric acid (1 mL) was added and the reaction heated at 75° C. After 2 hours, reaction was cooled, diluted with ethyl acetate (25 mL) and washed with water (25 mL) and brine (25 mL). The organic layer was dried over magnesium sulfate and concentrated. The residue was purified by silica gel chromatography, eluting with a gradient of 0.5% MeOH/CH2Cl2 to 10% MeOH/CH2Cl2, to provide the title compound (0.312 g, 43.9% yield).
Quantity
0.71 g
Type
reactant
Reaction Step One
Name
Quantity
0.276 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Yield
43.9%

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